molecular formula C19H17ClN2O2 B8757207 METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE

METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE

Cat. No.: B8757207
M. Wt: 340.8 g/mol
InChI Key: YKRANILUQAWNOP-UHFFFAOYSA-N
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Description

METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

methyl 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C19H17ClN2O2/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20/h2-9,16-17,21-22H,10H2,1H3

InChI Key

YKRANILUQAWNOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3Cl)NC4=CC=CC=C24

Origin of Product

United States

Synthesis routes and methods

Procedure details

The same method but starting from racemic tryptophan methyl ester and 2-chlorobenzaldehyde gave the title compound as white crystals m.p.:154° C.
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